4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
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Overview
Description
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application, but they often involve modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(3-PYRIDINYL)BENZAMIDE: Shares a similar benzamide structure but lacks the oxadiazole ring.
2-FLUORO-N-(4-PYRIDINYL)BENZAMIDE: Another fluorinated benzamide with a different substitution pattern.
Uniqueness
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H13FN4O2 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-fluoro-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-14(2-6-16)19(26)23-17-7-3-13(4-8-17)18-24-20(27-25-18)15-9-11-22-12-10-15/h1-12H,(H,23,26) |
InChI Key |
MDOIEFWFHQISMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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